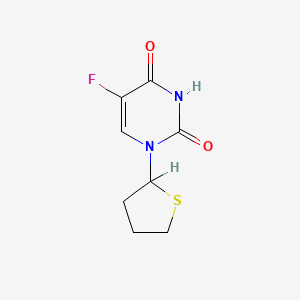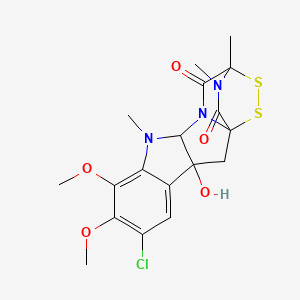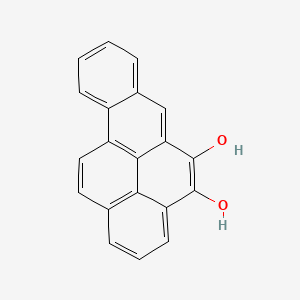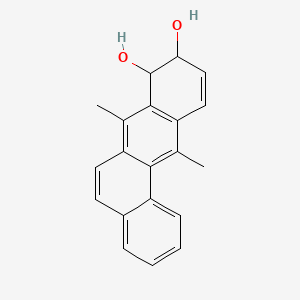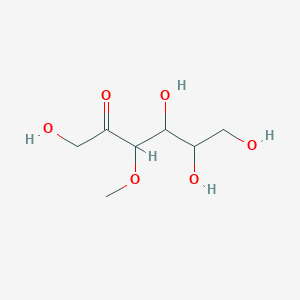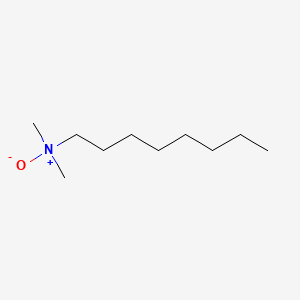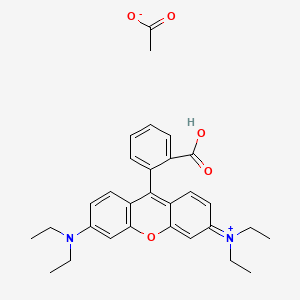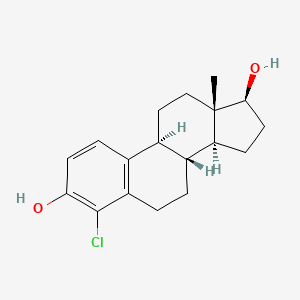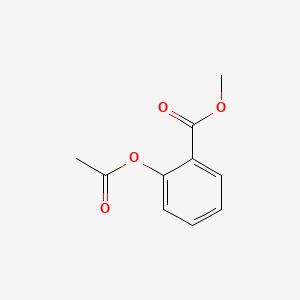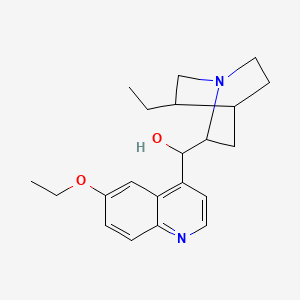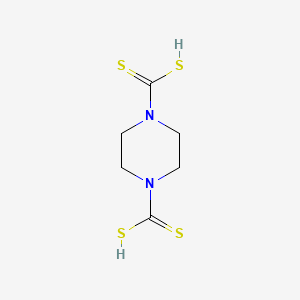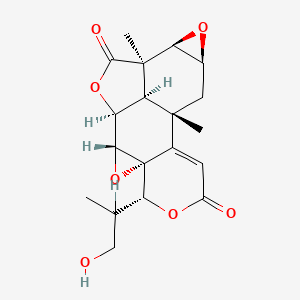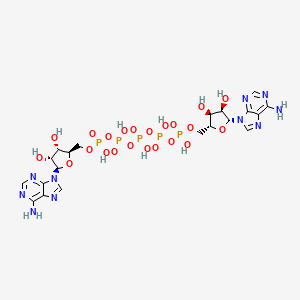
Bis(adenosine)-5'-pentaphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(adenosine)-5’-pentaphosphate is a dinucleotide compound where two adenosine molecules are connected via a pentaphosphate bridge. This compound is part of the broader class of nucleotides, which are essential for various biological processes, including energy transfer, signal transduction, and as building blocks of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(adenosine)-5’-pentaphosphate typically involves the phosphorylation of adenosine monophosphate (AMP) using polyphosphate reagents. The reaction conditions often require the presence of a catalyst or enzyme to facilitate the formation of the pentaphosphate bridge. For instance, adenosine kinase and polyphosphate kinases can be used in a multi-enzyme cascade system to achieve the desired product .
Industrial Production Methods: On an industrial scale, the production of Bis(adenosine)-5’-pentaphosphate may involve the use of recombinant enzymes to enhance yield and efficiency. The process is optimized to ensure high purity and scalability, often employing bioreactors and controlled fermentation conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(adenosine)-5’-pentaphosphate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into adenosine and phosphate units.
Phosphorylation/Dephosphorylation: Adding or removing phosphate groups.
Oxidation/Reduction: Involving changes in the oxidation state of the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed in acidic or basic conditions.
Phosphorylation: Requires ATP or other phosphate donors in the presence of kinases.
Oxidation/Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products: The major products formed from these reactions include adenosine monophosphate, adenosine diphosphate, and inorganic phosphate .
Applications De Recherche Scientifique
Bis(adenosine)-5’-pentaphosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and enzymatic processes.
Biology: Plays a role in signal transduction pathways and energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays
Mécanisme D'action
The mechanism of action of Bis(adenosine)-5’-pentaphosphate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for kinases and phosphatases, influencing various biochemical pathways. The compound can modulate the activity of adenosine receptors, impacting cellular signaling and energy transfer processes .
Comparaison Avec Des Composés Similaires
Adenosine triphosphate (ATP): A key energy carrier in cells.
Adenosine diphosphate (ADP): Involved in energy transfer and metabolism.
Adenosine monophosphate (AMP): A building block of nucleic acids and a signaling molecule.
Uniqueness: Bis(adenosine)-5’-pentaphosphate is unique due to its pentaphosphate bridge, which provides distinct biochemical properties compared to other nucleotides. This structure allows it to participate in specific enzymatic reactions and signaling pathways that are not accessible to simpler nucleotides .
Propriétés
Numéro CAS |
41708-91-2 |
|---|---|
Formule moléculaire |
C20H29N10O22P5 |
Poids moléculaire |
916.4 g/mol |
Nom IUPAC |
bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clé InChI |
OIMACDRJUANHTJ-XPWFQUROSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
| 41708-91-2 | |
Synonymes |
Ap5A diadenosine pentaphosphate P(1),P(5)-bis(5'-adenosyl)pentaphosphate P(1),P(5)-di(adenosine-5'-)pentaphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


